(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol, commonly known as Ticagrelor, is a synthetic compound belonging to the triazolopyrimidine class. [] Ticagrelor is a significant focus of scientific research, primarily due to its role as a P2Y12 receptor antagonist. [] This mechanism of action positions it as a valuable tool in investigating platelet aggregation and thrombosis, particularly in the context of cardiovascular diseases.
Detailed synthesis methods for Ticagrelor are described in patent literature and scientific articles. [, ] The synthesis typically involves multiple steps, starting from commercially available materials. Key steps include the formation of the triazolopyrimidine core, the introduction of the cyclopropyl amino side chain, and the final deprotection and purification steps. The precise synthetic route and conditions may vary depending on the specific research goals and desired purity levels.
Ticagrelor possesses a complex and chiral molecular structure. [] The molecule contains multiple stereocenters, contributing to its specific biological activity. Structural features like the triazolopyrimidine ring, the propylthio group, and the difluorophenyl moiety are crucial for its interaction with the P2Y12 receptor. [] Computational modeling and X-ray crystallography studies have provided insights into the binding mode of Ticagrelor with its target receptor.
Ticagrelor acts as a potent and reversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. [] By binding to this receptor, Ticagrelor prevents adenosine diphosphate (ADP) from binding and triggering the downstream signaling cascade that leads to platelet aggregation. [] This inhibition of platelet activation plays a crucial role in preventing thrombus formation, particularly in the setting of acute coronary syndromes.
Ticagrelor is a white to off-white, crystalline powder with limited solubility in water. [] Its physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, contribute to its pharmacokinetic profile. The presence of multiple chiral centers in its structure contributes to its stereoselective interaction with biological targets. Further research on its physicochemical properties might involve studying its stability, polymorphism, and solubility in various solvents relevant to its formulation and delivery.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7